6-tert-butyl-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropyl ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butyl and cyclopropyl groups are then introduced via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 3-Amino-6-tert-butyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
What sets 6-(TERT-BUTYL)-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE apart from similar compounds is its unique combination of functional groups. The presence of the trifluoromethyl group, in particular, imparts distinct electronic properties that can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C15H18F3N3 |
---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H18F3N3/c1-14(2,3)10-7-9(15(16,17)18)11-12(8-5-6-8)20-21(4)13(11)19-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
FHWKQVIVKXRPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=C1)C(F)(F)F)C(=NN2C)C3CC3 |
Origin of Product |
United States |
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